4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as S 3226, is a sulfonamide drug that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in various epithelial tissues.
Wirkmechanismus
S 3226 exerts its pharmacological effects by selectively inhibiting ENaC, which is a transmembrane protein that regulates sodium transport in various epithelial tissues. ENaC is composed of three subunits (α, β, and γ) that form a channel for the selective transport of sodium ions across the cell membrane. S 3226 binds to the extracellular domain of the α-subunit of ENaC and inhibits its activity, thereby reducing sodium reabsorption and promoting sodium excretion.
Biochemical and Physiological Effects:
S 3226 has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of lung function, and reduction of fluid accumulation in the lungs. These effects are mediated by the inhibition of ENaC-mediated sodium transport in various epithelial tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of S 3226 is its high selectivity for ENaC, which allows for the specific inhibition of sodium transport in epithelial tissues. This selectivity reduces the risk of off-target effects and makes S 3226 a valuable tool for studying the physiological and pathological roles of ENaC. However, one of the limitations of S 3226 is its low solubility in aqueous solutions, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of S 3226. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the therapeutic potential of S 3226 in other medical conditions, such as heart failure and renal disease. Additionally, the development of novel ENaC inhibitors based on the structure of S 3226 could lead to the discovery of more potent and selective compounds for the treatment of various epithelial disorders.
Synthesemethoden
The synthesis of S 3226 involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting nitro compound with iron powder. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
S 3226 has been extensively studied for its potential therapeutic applications in various medical conditions, including hypertension, cystic fibrosis, and pulmonary edema. In hypertension, S 3226 has been shown to reduce blood pressure by inhibiting ENaC-mediated sodium reabsorption in the kidneys. In cystic fibrosis, S 3226 has been shown to improve lung function by reducing the viscosity of mucus and facilitating its clearance. In pulmonary edema, S 3226 has been shown to reduce fluid accumulation in the lungs by inhibiting ENaC-mediated sodium transport.
Eigenschaften
IUPAC Name |
4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-4-5-10(18(13,16)17)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDDTYGIUIGOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.